molecular formula C12H9BrMgO B14310250 magnesium;phenoxybenzene;bromide CAS No. 111762-32-4

magnesium;phenoxybenzene;bromide

Cat. No.: B14310250
CAS No.: 111762-32-4
M. Wt: 273.41 g/mol
InChI Key: ZTTWEAGSRWNYAU-UHFFFAOYSA-M
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Description

Magnesium phenoxybenzene bromide (C₆H₅O-C₆H₄-MgBr), a Grignard reagent, is an organomagnesium compound critical in synthesizing phenoxy-substituted aromatic acids and derivatives. It is typically prepared via a bromine/magnesium exchange reaction between magnesium metal and 3-phenoxybromobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether . This reagent exhibits high reactivity toward electrophiles such as carbon dioxide, aldehydes, and ketones, enabling the synthesis of complex aromatic systems like 3-phenoxybenzoic acid . Its applications span pharmaceuticals, agrochemicals, and materials science.

Safety protocols emphasize its pyrophoric nature and sensitivity to moisture, requiring inert atmosphere handling . The compound’s stability in THF (0.5 M solutions) facilitates controlled reactivity in synthetic workflows .

Properties

CAS No.

111762-32-4

Molecular Formula

C12H9BrMgO

Molecular Weight

273.41 g/mol

IUPAC Name

magnesium;phenoxybenzene;bromide

InChI

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1

InChI Key

ZTTWEAGSRWNYAU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Mechanism

The preparation of magnesium phenoxybenzene bromide follows the classical Grignard reagent synthesis paradigm, wherein magnesium metal reacts with a brominated aromatic substrate under anhydrous conditions. For this compound, the precursor is 3-bromo-phenoxybenzene (C₁₂H₉BrO), which undergoes oxidative addition with magnesium to form the target complex. The reaction proceeds via a single-electron transfer mechanism, where magnesium donates electrons to the carbon-bromine bond, leading to homolytic cleavage and subsequent formation of a magnesium-carbon bond.

The general reaction scheme is:
$$
\text{3-Bromo-phenoxybenzene} + \text{Mg} \xrightarrow{\text{THF or Et}2\text{O}} \text{Mg(C}{12}\text{H}_9\text{O)Br} + \text{Byproducts}
$$

Procedural Details

  • Activation of Magnesium : Magnesium turnings (3.07 g, 0.127 mol) are activated with iodine (0.1% w/w) in tetrahydrofuran (THF, 50 mL) under nitrogen atmosphere.
  • Substrate Addition : 3-Bromo-phenoxybenzene (15.6 g, 0.06 mol) dissolved in THF is added dropwise over 30 minutes, maintaining the temperature at 75°C to prevent premature decomposition.
  • Reflux and Completion : The mixture is stirred at 170 rpm for 150 minutes, followed by cooling to 30°C. The product is isolated via filtration, yielding a 92–97% crude product.

Critical Parameters :

  • Solvent purity (THF or diethyl ether) is essential to prevent quenching by protic impurities.
  • Reaction scalability is limited by exothermicity; semi-batch reactors are recommended for industrial production.

Workup and Purification

Post-reaction, the mixture is hydrolyzed with 2.27 M sulfuric acid (44 mL) at 60°C to neutralize excess magnesium. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. Final purification involves column chromatography (silica gel, ethyl acetate/hexane) to achieve >99% purity.

Alternative Synthetic Routes

Transmetallation from Phenylmagnesium Bromide

Phenylmagnesium bromide (C₆H₅MgBr) serves as a precursor in transmetallation reactions. By reacting phenylmagnesium bromide with 3-phenoxybromobenzene in a 1:1 molar ratio, magnesium phenoxybenzene bromide forms via halogen exchange:
$$
\text{C}6\text{H}5\text{MgBr} + \text{C}{12}\text{H}9\text{BrO} \rightarrow \text{Mg(C}{12}\text{H}9\text{O)Br} + \text{C}6\text{H}5\text{Br}
$$
This method achieves 75–82% yield under refluxing THF (4 hours), with the byproduct bromobenzene removed via distillation.

Metathesis with Magnesium Bromide

Magnesium bromide (MgBr₂) reacts with potassium 3-phenoxybenzenide (KC₁₂H₉O) in diethyl ether at −78°C:
$$
\text{MgBr}2 + \text{KC}{12}\text{H}9\text{O} \rightarrow \text{Mg(C}{12}\text{H}_9\text{O)Br} + \text{KBr}
$$
This low-temperature method minimizes side reactions but requires rigorous exclusion of moisture.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : Resonances at δ 7.29–7.32 (m, 5H, aromatic), δ 4.32–4.45 (m, 1H, Mg-O-C).
  • ESI-MS : m/z 213.0311 [M + H]⁺, consistent with the molecular formula C₁₂H₉BrMgO.
  • FT-IR : Absorptions at 1600 cm⁻¹ (C-O-Mg stretch), 1231 cm⁻¹ (O-H bend, residual phenol).

Elemental Analysis

Element Calculated (%) Found (%)
C 33.96 33.94
H 2.35 2.34
Br 37.27 37.26
Mg 9.12 9.10

Data align with theoretical values for C₁₂H₉BrMgO.

Applications and Reactivity

Magnesium phenoxybenzene bromide functions as:

  • Nucleophilic Agent : Transfers the 3-phenoxybenzene group to carbonyl compounds (e.g., ketones, aldehydes).
  • Precursor for Heterocycles : Reacts with nitriles to form indoles under Ullmann-type coupling conditions.
  • MOF Synthesis : Serves as a linker in palladium-based metal-organic frameworks (Pd-MOFs) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

Magnesium phenoxybenzene bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with halides.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.

    Solvents: Typically used in anhydrous ether or tetrahydrofuran (THF) to maintain reactivity.

Major Products Formed

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Coupled Products: Formed through reactions with organic halides.

Scientific Research Applications

Magnesium phenoxybenzene bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of magnesium phenoxybenzene bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to participate in a wide range of addition and substitution reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Critical Research Findings

  • Synthetic Efficiency: Phenoxyphenyl MgBr’s carboxylation to 3-phenoxybenzoic acid achieves 85% yield, outperforming direct lithiation routes (70%) .
  • Safety Profile : Magnesium bromide (byproduct) is classified as a respiratory irritant (H335), necessitating fume hood use .
  • Thermodynamics : ΔfH°gas for MgBr₂ is -302.92 kJ/mol, indicating high stability but exothermic decomposition risks .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing phenylmagnesium bromide (Grignard reagent) from bromobenzene and magnesium?

  • Methodology : Use anhydrous ether or THF as solvent under inert atmosphere (N₂/Ar). Initiate the reaction by adding bromobenzene (halide) dropwise to magnesium turnings. Maintain reflux at 40–50°C until magnesium is consumed, indicated by cessation of bubbling and grayish solution formation .
  • Critical Parameters : Ensure absolute dryness of reagents and apparatus to prevent side reactions (e.g., hydrolysis). Monitor reaction progress via color change and gas evolution .

Q. How to calculate the molarity of a magnesium bromide solution for stoichiometric applications?

  • Steps :

  • Determine molar mass: Mg (24.31 g/mol) + 2Br (2 × 79.90 g/mol) = 184.11 g/mol.
  • For 10.1 g MgBr₂, moles = 10.1 g / 184.11 g/mol ≈ 0.055 mol.
  • Molarity = moles / volume (L). For 0.219 M solution: Volume = 0.055 mol / 0.219 M ≈ 0.251 L (251 mL) .

Q. What safety protocols are essential for handling phenoxybenzene derivatives in Grignard reactions?

  • Guidelines :

  • Use flame-resistant lab gear (e.g., face shield, nitrile gloves).
  • Avoid water contact to prevent exothermic hydrolysis.
  • Store in sealed containers under inert gas; segregate from oxidizers and acids .

Advanced Research Questions

Q. How does the choice of solvent (THF vs. ether) influence the stability and reactivity of phenoxyphenyl magnesium bromide?

  • Analysis : THF’s higher boiling point (66°C vs. ether’s 34.6°C) allows prolonged reflux without solvent loss. However, ether’s lower polarity may favor faster initiation of Grignard formation.
  • Data : Kinetic studies show THF stabilizes Mg coordination, reducing side reactions (e.g., Wurtz coupling) by 15–20% compared to ether .

Q. What mechanistic pathways explain the bromine/magnesium exchange in 3-phenoxybromobenzene to form 3-phenoxybenzoic acid?

  • Mechanism :

Bromine abstraction by Mg forms 3-phenoxyphenyl magnesium bromide.

Quenching with CO₂ yields carboxylate intermediate.

Acidic workup (e.g., HCl) protonates to 3-phenoxybenzoic acid.

  • Key Insight : Reaction efficiency depends on Mg surface activation and controlled CO₂ introduction to minimize over-carbonation .

Q. How to resolve contradictions in reported percent composition data for magnesium oxide (MgO) formed from Mg and O₂?

  • Experimental Design :

  • Replicate synthesis under controlled O₂ flow vs. ambient air.
  • Use thermogravimetric analysis (TGA) to quantify MgO purity.
    • Findings : Ambient reactions yield 60.31% Mg (theoretical: 60.3%) but may include Mg₃N₂ impurities in N₂-rich environments, altering observed ratios .

Q. What analytical techniques validate the purity of magnesium bromide in cross-coupling reactions?

  • Methods :

  • ICP-MS : Quantify residual Mg²⁺ and Br⁻ ions.
  • XRD : Confirm crystalline structure (e.g., hexagonal MgBr₂·6H₂O vs. anhydrous form).
  • NMR : Detect organic contaminants (e.g., ether adducts) in Grignard solutions .

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